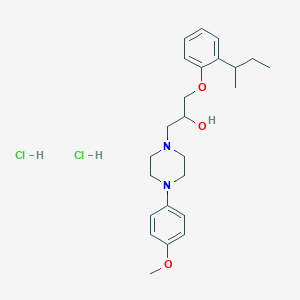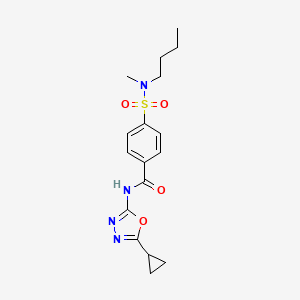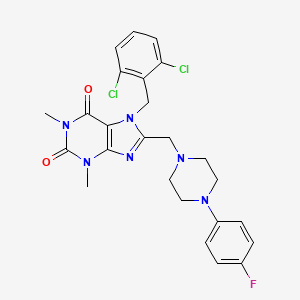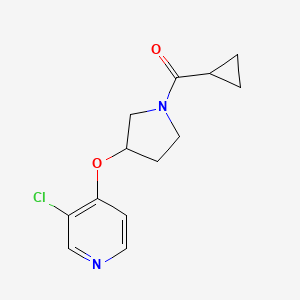
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone, also known as CPCCOEt, is a chemical compound that has been extensively studied in scientific research for its potential applications in the field of neuroscience. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. In
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research conducted by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound similar to the requested chemical, highlighting its crystallization in a specific monoclinic space group and the presence of intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
Synthesis and Application in Organic Chemistry
Kobayashi et al. (2013) developed a three-step synthesis procedure for related compounds, demonstrating their utility in organic chemistry and potential applications in synthesizing complex heterocyclic structures (Kobayashi et al., 2013).
Anticancer and Antimicrobial Properties
Katariya et al. (2021) synthesized compounds with structural similarities, assessing their anticancer activity and in vitro antibacterial and antifungal activities. This suggests potential applications of related compounds in pharmaceutical research (Katariya et al., 2021).
Molecular Docking Studies
Research by Sivakumar et al. (2021) involved molecular docking studies of a similar compound, indicating its possible application in drug design and understanding interactions with biological targets (Sivakumar et al., 2021).
Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) conducted Hirshfeld surface computational analysis on a structurally similar compound, providing insights into its molecular interactions and potential applications in material sciences (Lakshminarayana et al., 2018).
DFT Study for Chemical Properties
Huang et al. (2021) performed a density functional theory (DFT) study on related compounds, revealing their physicochemical properties and potential applications in chemical research (Huang et al., 2021).
Antimicrobial Activity
Patel et al. (2011) explored the antimicrobial activity of pyridine derivatives, suggesting that similar compounds might have applications in developing new antimicrobial agents (Patel et al., 2011).
Organotin(IV) Complexes for Antimicrobial Activities
Singh et al. (2016) synthesized organotin(IV) complexes of a compound structurally similar to the requested chemical, evaluating their antimicrobial activities and potential as drug candidates (Singh et al., 2016).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) conducted anticancer and antituberculosis studies on derivatives of a similar compound, indicating its potential in treating these diseases (Mallikarjuna et al., 2014).
Metabolism and Pharmacokinetics
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a related compound, contributing to understanding its pharmacological properties (Sharma et al., 2012).
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-7-15-5-3-12(11)18-10-4-6-16(8-10)13(17)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUPFUMKJQIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

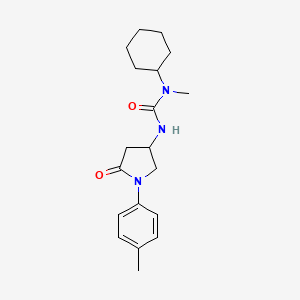
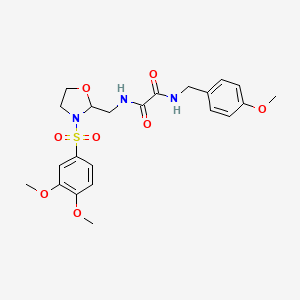
![methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2472919.png)
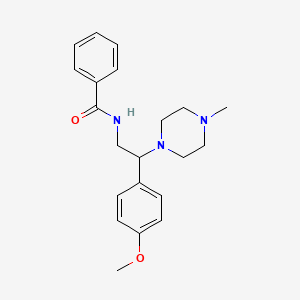
![methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2472921.png)
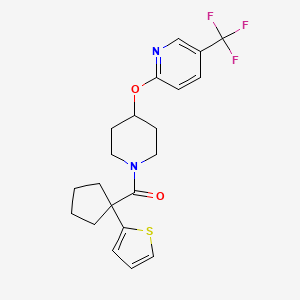
![4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2472923.png)
![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)
![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)
![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)

